molecular formula C11H10BrF2NO3S B1447762 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one CAS No. 1704065-66-6

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one

Cat. No. B1447762
M. Wt: 354.17 g/mol
InChI Key: UCCADJRXAOYPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H10BrF2NO3S and a molecular weight of 354.17 g/mol . It has caught the attention of researchers in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has highlighted the utility of related compounds in synthesizing heterocyclic structures, such as piperidines, which are crucial in developing pharmaceuticals targeting neurological and microbial diseases. For example, the synthesis of 4,4-disubstituted piperidines has been reported, emphasizing their relevance in neuroleptics, local anesthetics, analgesics, and antidiarrheal agents. The use of sulfonyl-protected derivatives in these syntheses indicates the potential for compounds like "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" in similar chemical transformations, aiding in the development of therapeutically significant molecules (Huybrechts & Hoornaert, 1981).

Antimicrobial Activity

Compounds derived from "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" have been investigated for their antimicrobial properties. The synthesis of oxime derivatives and their in vitro evaluation against bacterial and fungal strains revealed that certain derivatives exhibit significant antimicrobial activity, suggesting their potential in combating infectious diseases (Mallesha & Mohana, 2014).

Alzheimer's Disease Research

Derivatives of "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" have been explored as potential drug candidates for Alzheimer's disease. The synthesis of N-substituted derivatives and their evaluation for enzyme inhibition activity against acetylcholinesterase (AChE) suggest that these compounds could contribute to the development of new therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).

Antibacterial Agents

Research on acetamide derivatives bearing azinane and oxadiazole heterocycles derived from related sulfonyl piperidine compounds has shown moderate antibacterial activity, particularly against Gram-negative bacteria. These findings indicate the potential of "1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one" derivatives in developing new antibacterial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activities

The synthesis of sulfonyl hydrazone compounds incorporating piperidine rings and their evaluation for antioxidant and anticholinesterase activities highlight the therapeutic potential of these compounds in oxidative stress-related conditions and cholinergic system disorders. Such research underscores the versatility of sulfonyl piperidine derivatives in medicinal chemistry (Karaman et al., 2016).

properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO3S/c12-8-5-9(13)10(14)6-11(8)19(17,18)15-3-1-7(16)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCADJRXAOYPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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